molecular formula C17H11N3O3 B3011761 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide CAS No. 683232-02-2

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Cat. No.: B3011761
CAS No.: 683232-02-2
M. Wt: 305.293
InChI Key: PWWDZGKLZJMPRS-UHFFFAOYSA-N
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Description

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with a cyano group and a 2-methyl-1,3-dioxoisoindol-4-yl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 4-amino-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide
  • 4-cyano-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
  • 4-cyano-N-(2-methyl-1,3-dioxoisoindol-3-yl)benzamide

Uniqueness

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is unique due to the specific positioning of the cyano and 2-methyl-1,3-dioxoisoindol-4-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-20-16(22)12-3-2-4-13(14(12)17(20)23)19-15(21)11-7-5-10(9-18)6-8-11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDZGKLZJMPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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